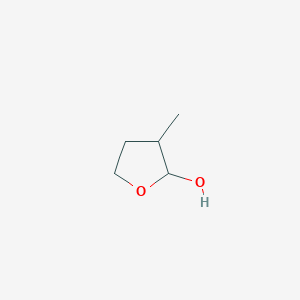

3-Methyltetrahydrofuran-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxolan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-3-7-5(4)6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYWBYRPOLPZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyltetrahydrofuran 2 Ol and Its Stereoisomers

Direct Synthetic Routes to 3-Methyltetrahydrofuran-2-ol

Direct synthetic routes to this compound often involve the reduction of a suitable precursor, such as 3-methyl-γ-butyrolactone. This transformation from a lactone to a lactol (a cyclic hemiacetal) is a common strategy in organic synthesis.

Experimental Procedures and Reaction Conditions for Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound can be achieved through the partial reduction of 3-methyl-γ-butyrolactone. A common reducing agent for this transformation is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding diol.

A representative experimental procedure would involve dissolving 3-methyl-γ-butyrolactone in an anhydrous aprotic solvent, such as toluene (B28343) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is then added dropwise to the cooled lactone solution. The reaction is carefully monitored by techniques like thin-layer chromatography (TLC) to follow the consumption of the starting material. Upon completion, the reaction is quenched by the slow addition of a protic solvent, such as methanol, followed by an aqueous workup to hydrolyze the aluminum complexes and isolate the this compound product.

| Parameter | Condition |

| Starting Material | 3-methyl-γ-butyrolactone |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Toluene, Diethyl ether |

| Temperature | -78 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Quenching Agent | Methanol, Water |

| Workup | Aqueous extraction |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction parameters. Careful optimization is crucial to maximize the desired product and minimize the formation of byproducts, primarily the over-reduced 1,3-butanediol (B41344) derivative.

Key parameters for optimization include:

Stoichiometry of the Reducing Agent: The molar ratio of DIBAL-H to the lactone is critical. Using a slight excess of the reducing agent can ensure complete conversion of the starting material, but a large excess will favor the formation of the diol. Typically, 1.0 to 1.2 equivalents of DIBAL-H are employed.

Temperature: Maintaining a low temperature throughout the addition of the reducing agent is paramount. Any significant increase in temperature can lead to a loss of selectivity and increased over-reduction.

Reaction Time: The reaction is generally rapid at low temperatures. Prolonged reaction times after the complete consumption of the starting material can increase the likelihood of side reactions.

Quenching Procedure: The method of quenching the reaction is also important. A slow and controlled addition of the quenching agent at low temperature helps to avoid temperature spikes and potential degradation of the product.

| Parameter | Effect on Yield and Purity | Optimized Range |

| DIBAL-H Equivalents | Affects conversion and over-reduction | 1.0 - 1.2 |

| Temperature | Controls selectivity; higher temps increase over-reduction | -78 °C to -60 °C |

| Reaction Time | Longer times can lead to side products | 1 - 3 hours |

| Solvent Choice | Can influence solubility and reaction rate | Toluene, Diethyl ether |

Stereoselective Synthesis of Enantioenriched and Diastereomerically Pure Forms

The presence of two stereocenters in this compound (at C2 and C3) means that it can exist as four possible stereoisomers. The development of stereoselective synthetic methods to access these isomers in high purity is of significant interest.

Chiral Auxiliary-Mediated Approaches in Tetrahydrofuranol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net In the context of tetrahydrofuranol synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer.

One conceptual approach involves the use of a chiral auxiliary to control the diastereoselective reduction of a γ-keto ester or amide precursor. For instance, a γ-keto acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The resulting γ-keto imide could then be subjected to a diastereoselective reduction of the ketone. The stereochemistry of the newly formed hydroxyl group would be directed by the chiral auxiliary. Subsequent cyclization and removal of the auxiliary would then yield an enantioenriched this compound. The choice of the chiral auxiliary and the reduction conditions are critical for achieving high diastereoselectivity.

| Chiral Auxiliary Type | Potential Application in Tetrahydrofuranol Synthesis | Key Principle |

| Evans Oxazolidinones | Diastereoselective reduction of a γ-keto imide precursor | Steric hindrance from the auxiliary directs the approach of the reducing agent. |

| Camphorsultams | Diastereoselective transformations of γ-functionalized precursors | Rigid bicyclic structure provides a well-defined chiral environment. |

| (S)- or (R)-tert-Butanesulfinamide | Diastereoselective addition to a γ-keto imine precursor | Formation of a chiral sulfinylimine directs nucleophilic attack. |

Biocatalytic Transformations in the Stereoselective Production of Tetrahydrofuranols

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to stereoselective synthesis. Enzymes can exhibit high levels of enantio- and diastereoselectivity under mild reaction conditions.

The stereoselective production of this compound can be achieved through enzyme-catalyzed reactions. One promising strategy is the asymmetric reduction of a prochiral precursor, 3-methyltetrahydrofuran-2-one (which is the same as 3-methyl-γ-butyrolactone). Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are classes of enzymes that can catalyze the reduction of ketones and lactones to the corresponding chiral alcohols with high enantioselectivity.

In this approach, 3-methyl-γ-butyrolactone would be subjected to a biocatalytic reduction using a specific KRED or ADH that selectively produces one of the four possible stereoisomers of this compound. The reaction typically requires a stoichiometric amount of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). To make the process economically viable, a cofactor regeneration system is often employed. This can be achieved by using a secondary enzyme, such as glucose dehydrogenase, and a sacrificial substrate like glucose.

The selection of the enzyme is crucial for achieving high stereoselectivity. Screening of a library of different KREDs or ADHs is often necessary to identify the optimal biocatalyst for the desired transformation. The reaction conditions, including pH, temperature, and substrate concentration, must also be optimized to ensure high enzyme activity and stability.

| Enzyme Class | Reaction Type | Substrate | Product Stereoisomer |

| Ketoreductase (KRED) | Asymmetric Reduction | 3-methyl-γ-butyrolactone | Enantioenriched this compound |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 3-methyl-γ-butyrolactone | Enantioenriched this compound |

Asymmetric Methodologies for Chiral Lactone Precursors

The synthesis of enantiomerically pure this compound often relies on the initial preparation of chiral lactone precursors. A variety of asymmetric strategies have been developed to construct these crucial intermediates with high stereoselectivity.

One prominent approach involves the use of Evans' aldol (B89426) reactions, which establish key stereocenters that are carried through to the final lactone. This is often followed by a hydroxyl-directed cyclopropanation and subsequent ring-opening reaction to form the lactone ring with multiple contiguous stereocenters. nih.govresearchgate.net Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of ketoesters. This method has proven highly efficient for producing a range of chiral lactones in excellent yields and with high enantioselectivity (up to 99% ee) rsc.org.

Sharpless asymmetric dihydroxylation is another key strategy employed to introduce chirality. sciopen.com This reaction converts alkenoic esters into chiral diols, which can then be cyclized to form the desired lactone. For instance, methyl esters of (E)-3-alkenoic acids can undergo asymmetric dihydroxylation to create chiral centers, which, after subsequent chemical steps, yield trans-3-methyl-γ-lactones with high enantiomeric excess (83-96% ee). sciopen.com

| Methodology | Catalyst/Reagent | Substrate Type | Outcome | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Ketoesters | Chiral Lactones | Up to 99% |

| Asymmetric Dihydroxylation | OsO₄ with Chiral Ligands | Alkenoic Esters | Chiral Diols/Lactones | 83-96% |

| Evans' Aldol/Cyclopropanation | Chiral Auxiliaries/Hg(II) | Aldehydes | Chiral δ-Lactones | High |

Radical and Ionic Hydride Transfer in Stereocontrol

Achieving high levels of stereocontrol in the synthesis of substituted tetrahydrofurans like this compound can be accomplished through sophisticated multi-step processes that utilize both radical and ionic reactions. A notable methodology involves a two-step sequence that begins with the addition of an acyl radical to a β-silyloxy acrylic ester. nih.govfigshare.com

The crucial step for stereocontrol is the final oxocarbenium reduction. When tris(trimethylsilyl)silane, (Me₃Si)₃SiH, is employed as a hydrogen transfer agent, it facilitates both the initial radical addition and a subsequent ionic hydride transfer. nih.govfigshare.com This dual reactivity allows for high levels of 1,2- and 1,3-stereocontrol, leading to the stereoselective formation of 2,3,5-trisubstituted tetrahydrofurans. nih.govresearchgate.net This precise control over the relative stereochemistry of the substituents on the tetrahydrofuran (B95107) ring is essential for synthesizing specific stereoisomers of this compound.

Synthesis of Precursors and Intermediates for this compound

Conversion of Lactone Carboxylic Acids to Tetrahydrofuran Rings

A direct pathway to the tetrahydrofuran core involves the chemical reduction of lactone carboxylic acids. Research has demonstrated that these precursors can be transformed into the corresponding tetrahydrofuran derivatives through carefully chosen reducing agents. researchgate.net A direct reduction approach using borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) on a methyl-substituted lactone carboxylic acid can yield the corresponding hydroxymethyl tetrahydrofuran alcohol. researchgate.net

However, this direct reduction may not be selective and can lead to a mixture of products. A more controlled, two-step process is often preferred. This involves protecting the carboxylic acid group, reducing the lactone to a diol, and then deprotecting and cyclizing to form the tetrahydrofuran ring. researchgate.net Alternatively, the reduction of lactones to the corresponding cyclic ethers (tetrahydrofurans) can be achieved using reagents like diisobutylaluminum hydride (DIBAL). iastate.edu

| Precursor | Reagent | Product | Yield | Reference |

| Methyl-substituted lactone acid | BH₃·Me₂S | Hydroxymethyl tetrahydrofuran alcohol & triol | 77% (combined) | researchgate.net |

| Benzyloxyethyl lactone acid | BH₃·Me₂S | Tetrahydrofuran alcohol & triol | 90% (combined) | researchgate.net |

Hydroformylation-Based Pathways to Related Methyltetrahydrofurans

Hydroformylation represents a powerful tool for introducing an aldehyde functional group that can serve as a handle for subsequent cyclization to form heterocyclic rings. In the context of synthesizing substituted tetrahydrofurans, rhodium-catalyzed asymmetric hydroformylation of olefinic alcohols is a key strategy. nih.gov

For example, cyclopent-3-en-1-ols can be transformed into γ-hydroxyl aldehydes with high syn-selectivity using a rhodium catalyst and a hybrid phosphine-phosphite chiral ligand. nih.gov These intermediates can then undergo intramolecular cyclization to form hemiacetals, which can be further oxidized to yield bicyclic lactone structures. nih.gov This principle of hydroformylation followed by intramolecular cyclization provides a viable, albeit indirect, pathway for constructing the core ring system of substituted methyltetrahydrofurans.

Asymmetric Dihydroxylation Strategies for Stereoisomers

The synthesis of specific stereoisomers of this compound necessitates precise control over the formation of chiral centers. The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for achieving this. nih.gov This osmium-catalyzed reaction utilizes chiral ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, to direct the dihydroxylation of a double bond from a specific face, thereby producing enantiomerically enriched cis-diols. nih.gov

This strategy is particularly effective when applied to precursors containing a suitably positioned double bond, such as an alkenyl chain that will ultimately form the tetrahydrofuran ring. By selecting the appropriate chiral ligand, one can selectively synthesize either enantiomer of the diol precursor. This diol can then be further manipulated, for instance, through selective protection and cyclization, to yield the desired stereoisomer of this compound. This method was successfully used in the total synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, demonstrating its utility in creating specific cis-diol configurations. nih.gov

Derivatization and Functionalization Strategies

Once the this compound core has been synthesized, its hydroxyl group and ether linkage offer sites for further chemical modification. Derivatization is often pursued to create analogues with altered physical or chemical properties.

A common functionalization is the esterification of the hydroxyl group. This can be achieved using standard acylating agents. For instance, related lactone structures with alcohol functionalities have been successfully esterified using acrylic or methacrylic anhydride (B1165640) in the presence of a scandium triflate catalyst. nih.gov This same catalyst can also promote direct acylative ring-opening of the ether bond in lactone precursors to generate esters. nih.gov Such strategies allow for the introduction of a wide variety of functional groups onto the core structure, enabling the synthesis of a library of derivatives for further study.

Conversion to Furoindoline Scaffolds

The synthesis of furoindoline scaffolds, which feature a fused furan (B31954) and indoline (B122111) ring system, represents a significant transformation in heterocyclic chemistry. However, based on currently available scientific literature, a direct and well-documented synthetic methodology for the conversion of this compound specifically into furoindoline scaffolds has not been reported.

Generally, the formation of similar fused heterocyclic systems involves the reaction of a cyclic ether or lactol with an aromatic amine or indole (B1671886) derivative, often under acidic conditions to facilitate the initial formation of an electrophilic intermediate. Conceptually, the acid-catalyzed reaction of this compound could generate an oxonium ion, which might then be susceptible to nucleophilic attack by the indole ring, followed by cyclization to form the furoindoline core.

Despite the theoretical potential for this transformation, detailed research findings, including specific reaction conditions, yields, and stereochemical outcomes for the reaction of this compound with indoles, are not present in the accessible literature. Further research would be necessary to establish a viable synthetic route and to characterize the resulting furoindoline products.

Formation of Cyclic Acetals and Other Derivatives

The reaction of this compound to form cyclic acetals and other derivatives is a more established transformation, characteristic of hemiacetal chemistry. These reactions are typically acid-catalyzed and involve the reaction of the hemiacetal with an alcohol or a diol. libretexts.org The formation of an acetal (B89532) from a hemiacetal proceeds through the protonation of the hydroxyl group, followed by the elimination of water to form an oxonium ion. This electrophilic intermediate is then attacked by an alcohol molecule to yield the final acetal product. libretexts.org

When a diol, such as ethylene (B1197577) glycol, is used as the nucleophile, a cyclic acetal is formed. This intramolecular cyclization is often favored due to the chelate effect, leading to a thermodynamically stable five- or six-membered ring fused to the tetrahydrofuran core.

While the general principles of acetal and cyclic acetal formation are well-understood, specific research detailing the synthesis of a broad range of cyclic acetals and other derivatives starting from this compound is limited in publicly accessible scientific databases. The synthesis of related 2-alkoxytetrahydrofurans has been achieved through the acid-catalyzed addition of alcohols to 2,3-dihydrofuran. This method, however, starts from a different precursor.

A representative, though general, reaction for the formation of a cyclic acetal from a cyclic hemiacetal is presented below. The table includes hypothetical data to illustrate the type of information that would be expected from such a study.

Table 1: Hypothetical Reaction Conditions for the Formation of a Cyclic Acetal from this compound

| Entry | Diol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | 110 (Dean-Stark) | 6 | 85 |

| 2 | Propane-1,3-diol | Amberlyst-15 | Dichloromethane | 25 | 12 | 78 |

| 3 | Catechol | Scandium(III) triflate | Acetonitrile | 50 | 8 | 92 |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Further empirical studies are required to fully explore the scope and limitations of these reactions with this compound, including the influence of various catalysts, solvents, and diols on reaction efficiency and stereoselectivity.

Reaction Pathways and Mechanistic Investigations

Ring-Opening Reactions of 3-Methyltetrahydrofuran-2-ol

The tetrahydrofuran (B95107) ring, while more stable than three- or four-membered cyclic ethers, can undergo ring-opening reactions under specific conditions. The presence of both a methyl group and a hydroxyl group on the ring of this compound introduces asymmetry and influences the regioselectivity of these reactions.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening of cyclic ethers like this compound is initiated by the protonation of the ring's oxygen atom. This step transforms the oxygen into a good leaving group (an alcohol), thereby activating the C-O bonds for nucleophilic attack. libretexts.orgmasterorganicchemistry.com The mechanism can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org

The process begins with the protonation of the ether oxygen by an acid catalyst (Step 1). Subsequently, the carbon-oxygen bond starts to break, leading to a buildup of partial positive charge on the adjacent carbon atom (Step 2). libretexts.org In an asymmetric ether like this compound, this positive charge is more stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks this more electrophilic carbon (Step 3), leading to the opening of the ring. libretexts.orgmasterorganicchemistry.com This regioselectivity is a key feature of the acid-catalyzed mechanism. The reaction concludes with a deprotonation step, if necessary, to yield the final product.

| Step | Description of Acid-Catalyzed Ring-Opening |

| 1 | Protonation of the ether oxygen to form a good leaving group. |

| 2 | Weakening of the C-O bond and development of partial positive charge on the more substituted carbon. |

| 3 | Nucleophilic attack at the more substituted carbon atom. |

| 4 | Deprotonation to yield the final ring-opened product. |

Nucleophilic Ring-Opening Processes

Ring-opening of cyclic ethers can also be achieved using strong nucleophiles, typically under neutral or basic conditions. This process generally follows an SN2 mechanism. khanacademy.org The high ring strain in smaller rings like epoxides facilitates this reaction; while tetrahydrofurans are less strained, powerful nucleophiles or activating agents can still promote ring cleavage. libretexts.orgnih.gov

In an SN2-type mechanism, the nucleophile attacks one of the electrophilic carbon atoms adjacent to the ether oxygen, displacing the oxygen and cleaving the C-O bond in a single concerted step. khanacademy.org Due to steric hindrance, the nucleophilic attack occurs preferentially at the less substituted carbon atom. khanacademy.org For this compound, this would be the C5 position, assuming the nucleophile is strong enough to open the relatively stable five-membered ring. The reactivity can be enhanced by using strong electrophilic activators, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which can generate a highly reactive intermediate that is more susceptible to nucleophilic attack. nih.gov

Cationic Polymerization via Ring-Opening of Related Methyltetrahydrofurans

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization method applicable to cyclic monomers, including heterocyclic compounds like tetrahydrofuran (THF) and its derivatives. wikipedia.org The process is initiated by electrophilic agents such as Brønsted or Lewis acids. nih.gov

The mechanism involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: An initiator, such as a proton from a Brønsted acid or a carbocation generated from a Lewis acid co-initiator, attacks the oxygen atom of the methyltetrahydrofuran monomer. nih.govlibretexts.org This creates a reactive tertiary oxonium ion.

Propagation: A second monomer molecule acts as a nucleophile, attacking one of the carbon atoms adjacent to the positively charged oxygen of the initiated species. This results in the opening of the ring and the regeneration of the cationic active center at the end of the growing polymer chain. wikipedia.orgnih.gov This process repeats, adding monomer units to form a linear polymer. wikipedia.org

Termination: The polymerization can be terminated through various pathways, including reaction with a nucleophilic counter-ion, chain transfer to another monomer, or beta-elimination. libretexts.org

While 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself does not readily homopolymerize, it can be copolymerized with other cyclic ethers like propylene (B89431) oxide using acid catalysts. acs.org The resulting polyether polyols incorporate the 2-MeTHF unit into their structure. acs.org

Oxidation and Degradation Reaction Mechanisms

The oxidation of cyclic ethers is a critical area of study, particularly for understanding their combustion behavior and atmospheric chemistry. The molecular structure of compounds like this compound dictates the specific pathways of oxidation.

Chemical Kinetic Modeling of Oxidation Processes

To understand the complex oxidation behavior of substituted tetrahydrofurans, detailed chemical kinetic models are developed. These models are comprehensive mechanisms that include numerous elementary reactions to simulate the combustion process over a wide range of conditions. doi.orgresearchgate.net For a related compound, 3-methyltetrahydrofuran (B83541) (3-MTHF), a kinetic model was developed that includes both low- and high-temperature reaction pathways. doi.orgresearchgate.net

The development of such a model involves:

Thermochemical Data Calculation: Determining the enthalpies of formation, entropies, and heat capacities for the fuel molecule and its associated radicals and intermediates. acs.org

Rate Constant Estimation: Calculating or estimating the rate constants for key elementary reactions, such as hydrogen abstraction, ring-opening (β-scission), and addition reactions, often using quantum chemistry methods. doi.orgresearchgate.net

Mechanism Assembly: Combining the calculated thermochemical and kinetic data into a detailed reaction mechanism, often building upon established models for similar fuel types. doi.orguniversityofgalway.ie

| Modeling Component | Description |

| Core Mechanism | Includes foundational reactions for small hydrocarbon and oxygenated species. |

| Fuel-Specific Sub-Mechanism | Details the initial decomposition and oxidation pathways of the specific fuel molecule (e.g., 3-MTHF). doi.org |

| Thermochemical Properties | Enthalpies, entropies, and heat capacities for all species in the model. acs.org |

| Kinetic Parameters | Rate constants for all elementary reactions included in the mechanism. researchgate.net |

Elucidation of Low- and High-Temperature Reaction Pathways

The oxidation of substituted tetrahydrofurans proceeds through distinct mechanisms depending on the temperature. doi.org

Low-Temperature Pathways (approx. 600-800 K): At lower temperatures, the oxidation is characterized by a series of reactions involving molecular oxygen. The process typically begins with H-atom abstraction from the fuel molecule by radicals like OH, forming a fuel radical. doi.org This radical then undergoes sequential O₂ additions.

A key feature of low-temperature oxidation is the formation of hydroperoxy-alkylperoxy (O₂QOOH) radicals. doi.org However, in the case of 3-MTHF, the tertiary β-carbon site lacks a hydrogen atom, which prevents conventional low-temperature chain-branching pathways. doi.org Instead, alternative isomerization reactions of the O₂QOOH species become important. doi.org Reactions competing with chain branching, such as the formation of other cyclic ethers and the concerted elimination of HO₂, also play a significant role. doi.org

High-Temperature Pathways (> 800 K): At higher temperatures, the dominant initial reactions shift. The fuel molecule is primarily consumed through H-atom abstraction and pyrolytic decomposition (unimolecular C-C and C-O bond breaking). acs.org The resulting fuel radicals are less likely to add O₂ and instead undergo rapid β-scission reactions. doi.org For cyclic ethers, these β-scission reactions lead to the opening of the ring, forming various smaller, unsaturated oxygenated species and hydrocarbon radicals. doi.orgacs.org These fragments then feed into the foundational combustion chemistry of smaller molecules, leading to the formation of final products like CO, CO₂, and H₂O. researchgate.net A notable characteristic for 3-MTHF is the importance of ring-opening reactions even at relatively lower temperatures (around 650 K). doi.org

Mechanisms of Stereochemical Transformations

Diastereoselectivity and Enantioselectivity in Synthetic Reactions

The synthesis of specific stereoisomers of this compound and its derivatives relies on diastereoselective and enantioselective reactions. These selective methods are crucial for obtaining compounds with the desired three-dimensional structure.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of substituted tetrahydrofurans, diastereoselectivity can be controlled by various factors, including the choice of reagents, catalysts, and reaction conditions. For example, in reactions that create new stereocenters relative to existing ones, the steric and electronic properties of the starting material can direct the approach of the incoming reagent, leading to the favored formation of one diastereomer.

Enantioselectivity , in contrast, is the preferential formation of one enantiomer over its mirror image. This is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Enantioselective synthesis often employs chiral catalysts or auxiliaries to create a chiral environment that favors the formation of one enantiomer.

Several strategies have been developed for the enantioselective synthesis of substituted tetrahydrofurans. For instance, the Sharpless asymmetric dihydroxylation has been used to create chiral diols, which can then be converted to enantiomerically enriched tetrahydrofuran derivatives. nih.govresearchgate.net The Mitsunobu reaction, which typically proceeds with inversion of configuration, can be used to convert one stereoisomer into another. nih.govresearchgate.net

The following table summarizes some key findings from enantioselective syntheses of related tetrahydrofuran derivatives:

| Reaction Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Dihydroxylation | Sharpless AD-mix | Enantioselective formation of diols | nih.govresearchgate.net |

| Mitsunobu Reaction | DEAD, PPh3 | Inversion of configuration at the reacting center | nih.govresearchgate.net |

These examples highlight the sophisticated methods available to control the stereochemical outcome in the synthesis of complex molecules like derivatives of this compound.

Other Significant Chemical Reactivity Studies

Reactions with Boron Reagents and Regiocontrol

The reaction of cyclic ethers with boron reagents, particularly boron halides, is a well-established method for ether cleavage. In the case of unsymmetrical ethers like this compound, the regioselectivity of the ring-opening is a critical consideration. Studies on the structurally similar 2-methyltetrahydrofuran provide significant insights into the factors governing this regiocontrol.

The regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran with various B-bromoboranes has been shown to proceed predominantly via an S_N2-type mechanism. This mechanism favors the formation of the primary bromide, resulting from the attack of the bromide nucleophile at the less sterically hindered carbon of the ether linkage. researchgate.net

A comparative study of different boron bromide reagents revealed that their reactivity and regioselectivity vary. The reagents studied include:

BH2Br·SMe2

BHBr2·SMe2

BBr3

(MeO)2BBr

MeOBBr2

Among these, the newly synthesized (MeO)2BBr was found to be a highly promising regioselective reagent, especially at lower temperatures. researchgate.net The table below summarizes the relative reactivities of these reagents in the cleavage of 2-methyltetrahydrofuran.

| Boron Reagent | Relative Reactivity | Regioselectivity (Primary:Secondary Bromide) |

| BBr3 | High | Non-regioselective |

| BHBr2·SMe2 | Moderate | Good |

| (MeO)2BBr | High | Excellent (at low temp.) |

While these results are for 2-methyltetrahydrofuran, they suggest that the reaction of this compound with boron reagents would also be subject to similar steric and electronic influences. The presence of the methyl group at the 3-position and the hydroxyl group at the 2-position would affect the steric hindrance around the C2 and C5 carbons, thereby influencing the regioselectivity of the ring-opening reaction. The S_N2 nature of the reaction implies that the nucleophile will preferentially attack the less substituted carbon, leading to a predictable regiochemical outcome.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For 3-Methyltetrahydrofuran-2-ol, these methods can elucidate key electronic properties and provide insights into its chemical behavior.

The electronic character of this compound is dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining its reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity nih.gov.

Computational studies on furanose derivatives and other substituted heterocycles provide a basis for estimating these properties for this compound nih.govresearchgate.net. The presence of the hydroxyl and methyl groups is expected to influence the electron distribution and, consequently, the energies of the HOMO and LUMO.

An electrostatic potential map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack researchgate.netyoutube.comlibretexts.orgyoutube.comlibretexts.org. For this compound, the oxygen atoms of the hydroxyl group and the ether linkage are expected to be regions of high electron density, as indicated by analogous systems.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO Energy | Localized primarily on the oxygen atoms, particularly the hydroxyl oxygen. | Studies on substituted tetrahydrofurans and other cyclic ethers. |

| LUMO Energy | Distributed over the C-O bonds and the carbon backbone. | General principles of molecular orbital theory for saturated heterocycles. |

| HOMO-LUMO Gap | Moderate to large, indicative of a relatively stable saturated compound. The exact value would be influenced by the stereochemistry of the substituents. | Comparison with computational data for furanose and thienyl derivatives researchgate.netresearchgate.net. |

| Electrostatic Potential | Negative potential around the oxygen atoms. Positive potential around the hydroxyl hydrogen and the hydrogens on the carbon backbone. | Analysis of electrostatic potential maps for similar cyclic alcohols and ethers researchgate.netyoutube.com. |

Computational chemistry is a powerful tool for investigating reaction mechanisms by identifying transition states and calculating activation energies rsc.orgresearchgate.netmdpi.com. For this compound, a key reaction of interest is the ring-opening of the tetrahydrofuran (B95107) ring, a common reaction for cyclic ethers.

Theoretical studies on the ring-opening of tetrahydrofuran, often facilitated by catalysts or occurring on surfaces, have been performed using methods like Density Functional Theory (DFT) nih.govnih.govacs.orgacs.orgresearchgate.net. These studies map out the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products via a transition state. The geometry of the transition state and its associated energy barrier provide critical information about the feasibility and kinetics of the reaction. For this compound, the presence of the methyl and hydroxyl groups would be expected to influence the regioselectivity and stereoselectivity of the ring-opening reaction.

The five-membered ring of this compound is not planar and exists in a continuous series of puckered conformations. The most common conformations for five-membered rings are the envelope (E) and twist (T) forms rsc.orgresearchgate.netlibretexts.org. The positions of the methyl and hydroxyl substituents will significantly influence the relative energies of these conformers due to steric and electronic interactions.

Computational studies on substituted cyclopentanes and tetrahydrofuran derivatives have shown that the preferred conformation minimizes steric strain and optimizes electronic interactions rsc.orgresearchgate.net. For this compound, the substituents can adopt pseudo-axial or pseudo-equatorial positions. Generally, bulky groups prefer to occupy pseudo-equatorial positions to minimize steric hindrance libretexts.org. The relative energies of the different conformers can be calculated to determine the most stable, or ground-state, conformation.

Table 2: Predicted Conformational Preferences for this compound

| Conformation Type | Substituent Positions | Predicted Relative Stability | Rationale from Analogous Systems |

| Envelope (E) | One atom out of the plane of the other four. | The relative stability of different envelope conformers will depend on the positions of the methyl and hydroxyl groups to minimize steric interactions. | Conformational analysis of substituted five-membered rings indicates a preference for placing bulky groups away from crowded positions rsc.orgresearchgate.netlibretexts.org. |

| Twist (T) | Two adjacent atoms are out of the plane on opposite sides. | Twist conformations are often energy minima or low-energy transition states between envelope forms. The specific stability will depend on the substituent arrangement. | DFT and MP2 calculations on substituted five-membered rings have identified various stable twist conformers rsc.orgresearchgate.net. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment and their conformational flexibility.

Simulations of tetrahydrofuran and its derivatives in aqueous solutions have shown that the ether oxygen can act as a hydrogen bond acceptor rsc.org. For this compound, both the ether oxygen and the hydroxyl group can participate in hydrogen bonding, as a donor and an acceptor, which will strongly influence its solubility and behavior in protic solvents. MD simulations can quantify the strength and lifetime of these hydrogen bonds and describe the local solvent structure around the molecule.

MD simulations can also be used to explore the conformational landscape of this compound and the transitions between different conformational states. By simulating the molecule's motion over time, it is possible to observe the dynamic equilibrium between different envelope and twist conformations and to estimate the energy barriers for interconversion. This provides a more complete picture of the molecule's flexibility than static quantum chemical calculations alone researchgate.net.

Based on the provided search results, it is not possible to generate the requested article on the chemical compound “this compound.” The search results contain information pertaining to the related compounds “3-Methyltetrahydrofuran” and “2-Methyltetrahydrofuran” but lack any specific data, theoretical studies, or predictive modeling for “this compound.”

Therefore, content for the specified sections and subsections of the outline cannot be created.

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methyltetrahydrofuran-2-ol. Given the presence of two chiral centers (at carbons 2 and 3), the compound can exist as a mixture of diastereomers (cis and trans isomers), each of which can be a pair of enantiomers. ¹H and ¹³C NMR spectroscopy are powerful methods for identifying and quantifying these diastereomers.

In a synthesized sample, this compound was identified as a 2:1 mixture of diastereomers. gcms.cznih.gov The distinct chemical environments of the protons and carbon atoms in each diastereomer result in separate sets of signals in the NMR spectra, allowing for their differentiation.

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for each diastereomer. gcms.cznih.gov For instance, the anomeric proton (the hydrogen attached to C2) appears at δ 5.09 ppm for one diastereomer and δ 5.26 ppm for the other. gcms.cznih.gov Similarly, the methyl protons exhibit distinct doublets at δ 1.09 ppm and δ 1.02 ppm for the different isomers. gcms.cznih.gov Integration of these signals allows for the determination of the diastereomeric ratio.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the diastereomeric mixture. The anomeric carbon (C2), being highly sensitive to its stereochemical environment, shows two distinct signals at δ 104.4 ppm and δ 99.3 ppm. gcms.cznih.gov Other carbons in the ring and the methyl group also show paired signals, corroborating the presence of two diastereomers. gcms.cznih.gov

While standard NMR can assess diastereomeric purity, the assessment of enantiomeric purity requires the use of chiral resolving agents or chiral solvents to induce chemical shift differences between enantiomers.

| Nucleus | Chemical Shift (δ) Diastereomer 1 [ppm] | Chemical Shift (δ) Diastereomer 2 [ppm] |

|---|---|---|

| ¹H (C2-H) | 5.09 | 5.26 |

| ¹H (CH₃) | 1.09 | 1.02 |

| ¹³C (C2) | 104.4 | 99.3 |

| ¹³C (C3) | 40.6 | 38.7 |

| ¹³C (C4) | 67.4 | 67.1 |

| ¹³C (C5) | 31.7 | 30.8 |

| ¹³C (CH₃) | 17.3 | 12.9 |

Vibrational Spectroscopy (IR) for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it a valuable tool for monitoring the progress of reactions that produce or consume this compound. The key functional groups in this compound are the hydroxyl (-OH) group and the ether (C-O-C) linkage within the tetrahydrofuran (B95107) ring.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. gcms.cznih.gov A strong, broad band observed in the region of 3427 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. gcms.cznih.gov The presence of the cyclic ether is confirmed by C-O stretching vibrations, typically appearing in the fingerprint region; for this compound, a significant band is noted at 1069 cm⁻¹. gcms.cznih.gov

During a synthesis, the appearance of the strong -OH band and the disappearance of reactant-specific bands (e.g., a carbonyl C=O stretch if synthesized from a lactone) can be used to track the reaction's progress toward completion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3427 | O-H Stretch | Hydroxyl |

| 1069 | C-O Stretch | Cyclic Ether |

Mass Spectrometry (HRMS-EI) for Precise Molecular Mass Determination in Research

High-Resolution Mass Spectrometry (HRMS) using Electron Ionization (EI) is a definitive technique for determining the precise molecular mass and elemental formula of a compound. This is crucial for confirming the identity of a newly synthesized batch of this compound.

HRMS-EI analysis provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion ([M]⁺). For this compound, the calculated exact mass for its molecular formula, C₅H₁₀O₂, is 102.0681 amu. gcms.cznih.gov Experimental HRMS-EI analysis of a purified sample found the molecular ion at m/z = 102.0674, which is in excellent agreement with the calculated value. gcms.cznih.gov This close correlation provides strong evidence for the correct elemental composition and confirms the identity of the compound.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the determination of its stereoisomeric purity. These techniques exploit differences in the physical and chemical properties of components in a mixture to achieve separation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for analyzing the complex mixtures typically generated during organic synthesis. They can be used to monitor the consumption of reactants and the formation of this compound, as well as to identify byproducts.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis. In a typical application, a small sample of the reaction mixture is injected into the instrument, where it is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC is particularly useful for assessing the purity of the final product and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another vital technique for both analysis and purification. Diastereomers of a compound often have different polarities and can be separated on a standard stationary phase like silica (B1680970) gel (normal-phase HPLC) or a C18-modified silica (reversed-phase HPLC). nih.govresearchgate.net The separation of the diastereomers of this compound would allow for their isolation and individual characterization. While specific HPLC methods for this compound are not detailed in the surveyed literature, the general principles of separating diastereomeric alcohols are well-established. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses two chiral centers, it can exist as enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is crucial in stereoselective synthesis. Chiral chromatography is the most common and reliable method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a compound. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification. Both chiral GC and chiral HPLC are widely used. gcms.czsigmaaldrich.com For a compound like this compound, each separated diastereomer could be analyzed on a chiral column to determine its enantiomeric purity. Common CSPs are often based on derivatives of cyclodextrins, polysaccharides, or proteins. sigmaaldrich.com Although specific chiral separation methods for this compound are not prominently reported, the evaluation of various commercially available chiral columns and mobile phases would be a standard approach to develop a suitable method for determining its enantiomeric excess.

Applications in Advanced Organic Synthesis

3-Methyltetrahydrofuran-2-ol as a Chiral Building Block

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are of paramount importance in pharmaceuticals and materials science, where one enantiomer often exhibits the desired biological activity or material property while the other may be inactive or even detrimental. The synthesis of enantiomerically pure compounds, known as asymmetric synthesis, frequently relies on the use of chiral building blocks—small, optically active molecules that are incorporated into the final structure.

While the structural formula of this compound suggests its potential as a chiral building block due to the presence of stereocenters, detailed research findings specifically outlining its extensive use as a precursor for optically active scaffolds or its significant role in the synthesis of complex molecules are not prominently documented in publicly available scientific literature. Further investigation into specialized chemical databases and journals would be necessary to uncover specific examples and applications.

The potential of this compound as a precursor for optically active scaffolds lies in its inherent chirality. In principle, the different stereoisomers of this compound could be used to introduce specific stereochemistry into larger, more complex molecules. However, specific examples of its widespread use in this capacity are not readily found in general chemical literature.

Similarly, while the structure of this compound makes it a plausible starting material for the synthesis of certain natural products or pharmaceuticals, its specific role in the synthesis of well-known complex molecules is not extensively reported in the surveyed literature.

Green Chemistry Contributions

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key aspect of this endeavor is the use of environmentally friendly solvents. Methyltetrahydrofuran isomers, particularly 2-Methyltetrahydrofuran (B130290) (2-MeTHF), have emerged as promising green solvents, offering significant advantages over traditional solvents like tetrahydrofuran (B95107) (THF).

2-Methyltetrahydrofuran is a bio-based solvent that can be derived from renewable resources such as levulinic acid, which in turn is produced from lignocellulosic biomass. nsf.gov This renewable origin, combined with its favorable physicochemical properties, makes it an attractive alternative to petroleum-derived solvents.

Polymerization:

2-MeTHF has been successfully employed as a green solvent in various polymerization reactions. It has been used in ring-opening polymerizations (ROP), free radical polymerizations (FRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerizations for the synthesis of amphiphilic copolymers. manchester.ac.ukscilit.comresearchgate.net Research has demonstrated that 2-MeTHF is a versatile solvent that can be used to produce polymers with tunable chemistry and architecture. manchester.ac.uk For instance, it has been used in the synthesis of thin-film composite membranes through interfacial polymerization, leading to membranes with enhanced performance for desalination and organic solvent nanofiltration. european-coatings.com Furthermore, 2-MeTHF can be copolymerized with other monomers, such as propylene (B89431) oxide, to create novel bio-based polyether polyols for use in adhesives. acs.org

Organometallic Synthesis:

In the realm of organometallic chemistry, 2-MeTHF has proven to be a superior solvent to THF in many respects. nih.gov Organometallic reagents exhibit greater stability in 2-MeTHF, which is crucial for processes involving sensitive species. nih.govd-nb.info This enhanced stability allows for reactions to be conducted at higher temperatures, often leading to shorter reaction times. d-nb.info 2-MeTHF has been successfully used as a solvent for a variety of organometallic reactions, including:

Grignard Reactions: The formation and reaction of Grignard reagents are similar in 2-MeTHF and THF, making it a straightforward substitute. researchgate.net

Low-Temperature Lithiation: It is a suitable solvent for lithiation reactions that require low temperatures. researchgate.net

Metal-Catalyzed Coupling Reactions: 2-MeTHF is effective in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and iron-catalyzed cross-couplings. nsf.govresearchgate.net

The properties that make 2-MeTHF an excellent choice for organometallic reactions are summarized in the table below.

| Property | Advantage in Organometallic Synthesis | Citation |

|---|---|---|

| Higher boiling point (80.2 °C) compared to THF (66 °C) | Allows for a wider range of reaction temperatures and can lead to faster reaction rates. | d-nb.info |

| Higher stability of organometallic reagents | Reduces decomposition of sensitive reagents, leading to higher yields and cleaner reactions. | nih.govd-nb.info |

| Lower miscibility with water | Facilitates easier workup and product isolation, reducing the need for additional organic extraction solvents. | d-nb.info |

| Forms an azeotrope with water | Simplifies the removal of water from the reaction mixture. | d-nb.info |

| Renewable origin | Contributes to the overall sustainability of the chemical process. | nsf.gov |

The choice of solvent can significantly impact the efficiency and selectivity of a chemical reaction. The unique properties of 2-MeTHF have been leveraged in solvent design and optimization to improve reaction outcomes. Its solvent polarity and Lewis base strength are intermediate between those of THF and diethyl ether. researchgate.net This positioning allows it to be a suitable replacement for THF in many applications while offering distinct advantages.

Research has shown that in certain reactions, the use of 2-MeTHF can lead to improved yields and selectivities compared to traditional solvents. For example, in a study on ring-closing metathesis/isomerization sequences, 2-methyltetrahydrofuran was found to be a superior solvent compared to toluene (B28343) and ethyl acetate (B1210297) in promoting the desired isomerization step. acs.orgnih.gov The optimization of reaction conditions, including the choice of a green solvent like 2-MeTHF, is a critical area of research for developing more sustainable and efficient chemical syntheses. The table below highlights some comparative research findings.

| Reaction Type | Compared Solvents | Outcome with 2-MeTHF | Citation |

|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | THF | Effective solvent, enabling high yields with excellent functional group tolerance. | nsf.gov |

| Ring-Closing Metathesis/Isomerization | Toluene, Ethyl Acetate | Significantly promoted the isomerization step, leading to higher yields of the desired product. | acs.orgnih.gov |

| Interfacial Polymerization for Membranes | n-Hexane | Produced membranes with higher salt rejection and ethanol (B145695) permeance. | european-coatings.com |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalytic Systems

The precise control over the stereochemistry of 3-Methyltetrahydrofuran-2-ol is paramount for its application as a chiral synthon. While numerous methods exist for the stereoselective synthesis of substituted tetrahydrofurans, dedicated catalytic systems for producing this compound in high diastereo- and enantioselectivity remain a key research target. nih.gov Future work should focus on several promising catalytic strategies:

Organocatalytic Asymmetric Synthesis: Tandem iminium-enamine catalysis has proven effective for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans via double Michael additions. researchgate.net Adapting this strategy to precursors of this compound could provide a metal-free pathway to enantiomerically enriched products. Future research could explore different chiral amine catalysts and substrate designs to optimize for the desired C2 and C3 stereochemistry.

Transition Metal Catalysis: Palladium-catalyzed reactions of γ-hydroxy internal alkenes with aryl bromides have been shown to form substituted tetrahydrofurans. nih.gov A significant research avenue would be the development of an intramolecular hydroalkoxylation or related cyclization of a suitably designed acyclic precursor, where a chiral ligand on a metal center (e.g., Palladium, Rhodium, or Copper) could control the stereochemical outcome of the ring closure.

Enzyme-Mediated Synthesis: Biocatalysis offers an environmentally benign route to chiral molecules. The exploration of enzymes, such as oxidoreductases or hydrolases, for the kinetic resolution of racemic this compound or the asymmetric cyclization of a precursor molecule is a largely unexplored but potentially powerful approach.

The development of these systems will require systematic screening of catalysts, ligands, and reaction conditions to achieve high yields and selectivity.

| Catalytic Approach | Potential Precursors | Key Research Goal |

| Organocatalysis | γ-hydroxy-α,β-unsaturated carbonyls | High enantio- and diastereoselectivity in a metal-free system |

| Transition Metal Catalysis | γ-hydroxy alkenes | Control of stereocenters via chiral ligand design |

| Biocatalysis | Racemic lactol or acyclic precursor | Green synthesis and kinetic resolution |

Integration of this compound into Complex Bio-Inspired Syntheses

The tetrahydrofuran (B95107) motif is a ubiquitous structural feature in a vast array of bioactive natural products, including lignans, polyether ionophores, and annonaceous acetogenins. nih.govnih.gov These molecules exhibit a wide range of biological activities, making them attractive targets for total synthesis and analog development. rsc.org Enantiomerically pure this compound could serve as a valuable chiral building block for the construction of these complex architectures. sigmaaldrich.comnih.govresearchgate.net

Future research should focus on demonstrating the utility of this compound in this context. Key avenues include:

Synthesis of Natural Product Fragments: Utilizing stereochemically defined this compound to synthesize key fragments of known tetrahydrofuran-containing natural products. This would validate its role as a practical chiral synthon.

Diversity-Oriented Synthesis: Employing the lactol functionality as a handle for diversification. The C2 hydroxyl group can be used to introduce a variety of substituents, allowing for the creation of libraries of novel tetrahydrofuran derivatives for biological screening.

Stereochemical Control Element: Investigating how the inherent stereochemistry of the this compound scaffold can direct the stereochemical outcome of subsequent reactions in a synthetic sequence, thereby acting as a chiral auxiliary.

Success in this area would establish this compound as a readily accessible component in the synthetic chemist's toolbox for creating complex and biologically relevant molecules.

Advanced Mechanistic Insights through Real-Time Spectroscopy and Computational Coupling

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The dynamic equilibrium between the cyclic lactol form and its open-chain tautomer, 5-hydroxypentanal, governs its reactivity. khanacademy.orglibretexts.org The coupling of real-time spectroscopic monitoring with high-level computational analysis presents a powerful strategy for elucidating these intricate mechanistic details.

Real-Time Spectroscopic Monitoring: Techniques like in-line Nuclear Magnetic Resonance (NMR) and Fourier-transform Near-infrared (FT-NIR) spectroscopy can be employed to monitor reactions as they occur. mpg.denih.govpharmtech.commagritek.comrsc.org This allows for the direct observation of reaction kinetics, the identification of transient intermediates (such as the open-chain aldehyde or the corresponding oxonium ion), and the determination of equilibrium constants under various conditions. researchgate.net Stopped-flow NMR techniques could be particularly useful for studying rapid transformations. researchgate.net

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of reactions involving this compound. smu.edu These calculations can provide detailed structures of transition states, predict activation energies, and rationalize observed stereoselectivities. The United Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, offering a granular view of the bond-breaking and bond-forming events. smu.edu

By combining real-time experimental data with theoretical models, researchers can build a comprehensive picture of the factors controlling the reactivity and selectivity of this compound, paving the way for more rational reaction design.

| Technique | Information Gained | Research Goal |

| Real-Time NMR/NIR | Reaction kinetics, intermediate identification, equilibrium constants | Elucidate the dynamic behavior of the lactol-hydroxy aldehyde equilibrium |

| Computational Chemistry (DFT, URVA) | Transition state structures, activation energies, reaction pathways | Predict reactivity and rationalize stereochemical outcomes |

Exploration of Unique Reactivity Profiles of the Lactol Form in Novel Transformations

The lactol functional group is a versatile hub for chemical transformations. It behaves as a masked aldehyde and, upon protonation, can generate a reactive oxonium ion susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com The presence of the methyl group at the C3 position is expected to exert significant steric and electronic influence on these reactions, opening avenues for unique reactivity profiles compared to unsubstituted lactols.

Future research should systematically explore the reactivity of the this compound lactol in novel transformations:

Stereoselective Nucleophilic Additions: A key area of investigation is the reaction of the derived oxonium ion with a wide range of nucleophiles (e.g., organometallics, enolates, thiols, amines). cem.combham.ac.ukresearchgate.netmasterorganicchemistry.com The directing effect of the C3-methyl group on the facial selectivity of the incoming nucleophile could lead to highly stereocontrolled additions, providing access to a range of 2,3-disubstituted tetrahydrofurans. masterorganicchemistry.com

Annulation and Cascade Reactions: The lactol can be envisioned as a key component in [3+2] or other annulation reactions to build more complex heterocyclic systems. researchgate.net Designing cascade sequences where an initial nucleophilic addition to the lactol triggers a subsequent intramolecular cyclization is another promising direction.

Radical Reactions: Investigating the behavior of the lactol under radical-generating conditions could unveil novel C-C bond-forming strategies, expanding the synthetic utility of this scaffold beyond traditional ionic pathways.

By probing these unexplored reaction pathways, new and efficient methods for the synthesis of complex substituted tetrahydrofurans can be developed, further highlighting the synthetic potential of this compound.

Q & A

Q. What are the optimal synthesis methods for 3-Methyltetrahydrofuran-2-ol?

The synthesis of this compound can be achieved via catalytic hydrogenation of precursor compounds or through a multi-step organic reaction. A validated procedure involves reacting specific intermediates under controlled conditions. For example, a one-step synthesis yields 63% purity (by ¹H NMR) using acetic acid and phenylhydrazine, followed by purification via distillation or chromatography . Key steps include:

Q. What safety protocols are essential for handling this compound?

Safety measures include:

- Personal Protective Equipment (PPE) : Face shields, EN 166-compliant safety glasses, and nitrile gloves to prevent skin/eye contact .

- Storage : Keep at -20°C in sealed containers to avoid degradation .

- Toxicity Considerations : While 2-Methyltetrahydrofuran (a close analog) shows no genotoxicity in Ames tests or micronucleus assays, prolonged exposure should be minimized. The PDE (Permitted Daily Exposure) for analogs is derived from developmental toxicity studies .

Q. How should researchers purify this compound, and what purity benchmarks are critical?

Purification methods include fractional distillation or column chromatography. Purity is assessed via:

- ¹H NMR : To verify >95% purity and detect residual solvents.

- GC-MS : For quantification of impurities.

Example: Crude this compound with 63% purity is often used directly in downstream reactions, but further refinement may be required for sensitive applications .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of this compound in substitution reactions?

The position of hydroxyl and methyl groups on the tetrahydrofuran ring dictates reactivity. For example:

| Compound | Functional Group Position | Reactivity Profile |

|---|---|---|

| This compound | C2-OH, C3-CH₃ | High nucleophilicity at C2-OH |

| 3-Methyltetrahydrofuran-4-ol | C4-OH, C3-CH₃ | Reduced hydrogen-bonding capacity |

| Tetrahydro-2-furanmethanol | C2-CH₂OH | Enhanced solubility in polar solvents |

Substitution reactions at C2 are favored due to steric and electronic effects, enabling applications in asymmetric synthesis .

Q. What advanced analytical techniques are recommended for characterizing this compound?

Q. How can contradictions in toxicity data for this compound be resolved?

Discrepancies arise from varying test models. For instance:

Q. What role does this compound play in multi-step organic syntheses?

It serves as:

Q. How does this compound compare to other tetrahydrofuran derivatives in green chemistry?

| Parameter | This compound | Tetrahydrofuran (THF) |

|---|---|---|

| Water Miscibility | Low | High |

| Toxicity Profile | Lower developmental toxicity | Higher hepatotoxicity |

| Catalytic Efficiency | Superior in radical reactions | Limited selectivity |

Case Study: Kobayashi et al. demonstrated its efficacy in Suzuki-Miyaura couplings with 90% yield, outperforming THF in minimizing byproducts .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the enzymatic interactions of this compound?

Variability arises from:

- Enzyme Specificity : Hydrolases may show stereoselectivity toward specific enantiomers.

- Experimental Design : Differences in buffer systems (e.g., phosphate vs. Tris-HCl) alter pH-dependent activity.

Resolution : Standardize assays using recombinantly expressed enzymes and controlled kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.